1,4-Dithia-7-azaspiro[4.5]decane hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from systematic efforts to explore spirocyclic heterocycles as potential pharmaceutical intermediates and bioactive compounds. The earliest documented research involving this compound class can be traced to patent literature from the 1980s, where related dithia-azaspiro compounds were first described in the context of angiotensin-converting enzyme inhibitor development. The compound this compound specifically gained attention through its identification as a key intermediate in the synthesis of more complex pharmaceutical agents.
Historical patent documentation reveals that related structures, particularly 1,4-dithia-7-azaspiro[4.4]nonane derivatives, were initially investigated for their potential as components in dipeptide-based therapeutics. The progression from these earlier compounds to the [4.5]decane variant represented a significant advancement in understanding how ring size modifications could influence biological activity and synthetic accessibility. Research conducted in the late 20th century established fundamental synthetic methodologies for preparing these spirocyclic systems, with particular emphasis on dithioacetalation reactions using boron trifluoride etherate as a catalyst.
The compound's emergence in contemporary research literature reflects growing interest in spirocyclic motifs as privileged structures in drug discovery. Modern investigations have demonstrated that this compound serves as a versatile building block for creating diverse molecular architectures with enhanced biological properties. The systematic exploration of this compound class has been facilitated by advances in synthetic methodology and structure-activity relationship studies that have illuminated the unique properties conferred by the spirocyclic framework.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing multiple heteroatoms. The name reflects the compound's structural organization, where "dithia" indicates the presence of two sulfur atoms at positions 1 and 4, "aza" denotes the nitrogen atom at position 7, and "spiro[4.5]decane" describes the spirocyclic framework consisting of a five-membered ring fused to a six-membered ring sharing a common carbon atom. The "hydrochloride" designation indicates the formation of a salt with hydrochloric acid, which enhances the compound's stability and solubility properties.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNS₂ | Empirical composition including hydrochloride salt |
| Molecular Weight | 211.78 g/mol | Calculated molecular mass |
| Chemical Abstracts Service Number | 958451-84-8 | Unique registry identifier |
| Molecular Design Language Number | MFCD11036097 | Database reference code |
| Simplified Molecular Input Line Entry System | Cl.C1CSC2(CCCNC2)S1 | Linear structural representation |
The compound's structural classification places it within the broader category of azaspirocyclic heterocycles, specifically those containing sulfur heteroatoms. This classification is significant because it distinguishes the compound from related oxygen-containing analogs such as 1,4-dioxa-7-azaspiro[4.5]decane derivatives. The presence of sulfur atoms rather than oxygen atoms fundamentally alters the electronic properties of the molecule, influencing both its reactivity and potential biological interactions.
The spirocyclic architecture represents a unique structural motif characterized by high three-dimensional complexity and conformational rigidity. Research has demonstrated that this rigidity can confer advantages in drug design by reducing conformational entropy penalties upon binding to biological targets. The specific [4.5] ring system creates a distinctive molecular geometry that differentiates it from other spiro compounds, such as the [4.4] or [5.5] variants that have also been investigated in pharmaceutical research.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of how spirocyclic motifs can enhance molecular design strategies. Research has established that spirocyclic compounds often exhibit improved metabolic stability, enhanced selectivity profiles, and unique binding characteristics compared to their acyclic or monocyclic counterparts. The incorporation of multiple heteroatoms within the spirocyclic framework provides additional opportunities for hydrogen bonding, coordination interactions, and electronic modulation of biological activity.
Contemporary investigations have revealed that derivatives of this compound exhibit potent antimycobacterial activity, with some analogs demonstrating minimum inhibitory concentrations below 5 micromolar against Mycobacterium bovis Bacillus Calmette-Guérin. These findings highlight the potential of the azaspiroketal motif as a privileged structure in antimicrobial drug discovery. The compound's ability to perturb phospholipid vesicles and permeabilize bacterial cell membranes suggests a mechanism of action involving membrane disruption, which represents a valuable approach for overcoming bacterial resistance mechanisms.
| Biological Activity | Target | Potency Range | Reference Context |
|---|---|---|---|
| Antimycobacterial | Mycobacterium bovis Bacillus Calmette-Guérin | <5 μM minimum inhibitory concentration | Indolyl azaspiroketal derivatives |
| Matrix Metalloproteinase Inhibition | Matrix Metalloproteinase-2 | Moderate activity | Sulfonyl phosphonic derivatives |
| Membrane Perturbation | Bacterial phospholipid vesicles | Significant disruption | Dimyristoylphosphatidylglycerol studies |
The compound's significance in synthetic chemistry stems from its utility as a versatile building block for creating more complex molecular architectures. Synthetic methodologies developed for this compound have contributed to broader understanding of spirocycle formation reactions, particularly those involving multiple heteroatoms. The successful preparation of various derivatives has demonstrated the feasibility of modifying the core structure while maintaining the essential spirocyclic framework, enabling systematic structure-activity relationship studies.
Research investigating related 1,4-dithia-7-azaspiro[4.4]nonane derivatives has provided insights into how ring size variations can influence biological activity and pharmaceutical properties. Studies examining sulfonyl phosphonic derivatives of the [4.4]nonane system revealed moderate inhibitory activity against matrix metalloproteinase-2, with some compounds achieving inhibitory concentrations comparable to established reference standards. These findings underscore the importance of systematic structural modifications in optimizing the biological properties of spirocyclic heterocycles.
The compound's role in coordination chemistry represents another dimension of its significance in heterocyclic chemistry. The presence of multiple heteroatoms capable of coordinating to metal centers makes it a valuable ligand for developing catalytic systems and functional materials. This aspect of its chemistry complements its biological applications and demonstrates the versatility inherent in well-designed heterocyclic scaffolds.
Properties
IUPAC Name |
1,4-dithia-9-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2.ClH/c1-2-7(6-8-3-1)9-4-5-10-7;/h8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUSHZFMPSKSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)SCCS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669691 | |
| Record name | 1,4-Dithia-7-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958451-84-8 | |
| Record name | 1,4-Dithia-7-azaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stock Solution Preparation Table
| Amount of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 mg | 4.7219 | 0.9444 | 0.4722 |
| 5 mg | 23.6094 | 4.7219 | 2.3609 |
| 10 mg | 47.2188 | 9.4438 | 4.7219 |
This table allows precise preparation of stock solutions by dissolving the specified mass of the compound in the corresponding volume of solvent to achieve desired molarities.
Analytical and Research Findings Relevant to Preparation
While direct synthetic methods for this compound are limited, related spirocyclic thia-aza compounds have been synthesized and characterized extensively, providing insights into possible preparation routes.
One-Pot Synthesis of Spiro-Thiazolidinone Derivatives
- A one-pot synthesis approach using thioglycolic acid and hydrazinyl quinoline derivatives leads to spiro-thiazolidinone compounds analogous to this compound.
- The reaction proceeds under reflux conditions without additional catalysts, achieving high yields (67–79%).
- Structural confirmation is achieved by NMR (1H, 13C, 15N), mass spectrometry, and elemental analysis.
- The spirocyclic structure is confirmed by characteristic chemical shifts and correlations in NMR spectra, ruling out isomeric forms.
- These methods demonstrate the feasibility of synthesizing complex spirocyclic sulfur- and nitrogen-containing compounds in a straightforward manner.
Summary Table of Preparation Aspects
| Aspect | Details |
|---|---|
| Synthetic Method | Reflux of hydrazinyl quinoline derivatives with thioglycolic acid in dry benzene |
| Reaction Conditions | Molar ratio 1:20, reflux 20–24 hours, no catalyst |
| Yields | 67–79% |
| Characterization Techniques | NMR (1H, 13C, 15N), MS, elemental analysis |
| Stock Solution Preparation | Precise molar concentrations with DMSO master stock, diluted with PEG300, Tween 80, water, or corn oil |
| Solubility Notes | Ensure clarity before each solvent addition; use physical methods to aid dissolution |
Chemical Reactions Analysis
Types of Reactions
1,4-Dithia-7-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen and sulfur atoms can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry
1,4-Dithia-7-azaspiro[4.5]decane hydrochloride serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the creation of more complex molecules. The compound can undergo:
- Oxidation : Converting sulfur atoms into sulfoxides or sulfones.
- Reduction : Transforming it into thiols or other reduced sulfur species.
- Substitution Reactions : The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions, yielding various derivatives .
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Activity : It has demonstrated significant efficacy against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) of less than 5 μM, indicating strong anti-mycobacterial properties .
- Anticancer Activity : In vitro studies suggest that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis across various cancer cell lines. This effect is mediated through the activation of apoptotic pathways and inhibition of cell cycle progression .
- Neuroprotective Effects : Recent research indicates potential neuroprotective properties, including antinociceptive activity in pain models and binding affinity to serotonin receptors, suggesting applications in treating neurological disorders .
Medicine
The therapeutic potential of this compound is being explored for:
- Antimicrobial Treatments : Its effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.
- Cancer Therapy : The ability to induce apoptosis in cancer cells positions this compound as a lead candidate in anticancer drug development.
- Pain Management : Its neuroprotective and analgesic properties suggest potential use in developing new pain relief medications with fewer side effects compared to traditional opioids .
Anti-mycobacterial Study
A series of derivatives synthesized from 1,4-Dithia-7-azaspiro[4.5]decane were evaluated for anti-mycobacterial activity against M. bovis BCG. The most active compounds showed MIC values below 5 μM while exhibiting selective toxicity profiles against mammalian cells, supporting their potential as therapeutic agents against tuberculosis .
Neuroprotection
In animal models using a formalin test, compounds derived from this spirocyclic structure significantly reduced pain responses compared to control groups. This finding indicates their potential for developing new analgesics with improved safety profiles .
Mechanism of Action
The mechanism of action of 1,4-Dithia-7-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Spirocyclic Compounds
The following table summarizes key structural analogs of 1,4-dithia-7-azaspiro[4.5]decane hydrochloride, highlighting differences in heteroatom composition, molecular properties, and research applications:
Structural and Functional Differences
Molecular Weight and Solubility :
- The target compound’s molecular weight (211.78 g/mol) is higher than oxygen-containing analogs (e.g., 179.65 g/mol for 1,4-dioxa-8-azaspiro), attributed to sulfur’s atomic mass .
- Solubility profiles vary: the dithia compound requires sonication or heating in DMSO, whereas dioxa derivatives may exhibit better aqueous solubility due to oxygen’s electronegativity .
Synthesis and Purity :
- 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is synthesized via optimized procedures (A/B) with >99% purity, contrasting with the dithia compound’s commercial >98% grade .
- Industrial-grade 7-oxa-1-azaspiro[4.5]decane hydrochloride (99% purity) suggests scalability for bulk applications .
Research and Application Insights
- Biological Activity : Spiroacetals like 1,6-dioxaspiro[4.5]decane are implicated in plant defense mechanisms (e.g., C. trachelium), hinting at ecological roles for structurally related compounds .
- Pharmaceutical Potential: The spirocyclic framework in 1,4-dioxa-8-azaspiro derivatives is frequently leveraged in drug discovery due to conformational rigidity, which enhances target selectivity .
Biological Activity
Overview
1,4-Dithia-7-azaspiro[4.5]decane hydrochloride is a compound of interest due to its unique structural features, which include both sulfur and nitrogen atoms in a spirocyclic arrangement. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and neuroprotective properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various downstream effects depending on the target protein or enzyme involved.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against Mycobacterium bovis BCG, the compound demonstrated a minimum inhibitory concentration (MIC) of less than 5 μM, indicating potent anti-mycobacterial activity .
Anticancer Activity
The compound has also been explored for its potential anticancer effects. In vitro studies have shown that derivatives of 1,4-Dithia-7-azaspiro[4.5]decane can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of specific apoptotic pathways and the inhibition of cell cycle progression .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. In animal models, it has been shown to exhibit antinociceptive activity in pain models, suggesting its utility in pain management strategies . Additionally, studies on its binding affinity to serotonin receptors indicate potential applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | Dioxaspiro compound | Anti-mycobacterial |
| 1-Oxa-7-azaspiro[4.5]decane | Oxa-spiro compound | Moderate antimicrobial activity |
| 1,4-Dithia-8-azaspiro[4.5]decane | Dithia-spiro compound | Enhanced anticancer properties |
This table illustrates that while similar compounds exhibit various biological activities, this compound stands out due to its potent antimicrobial and anticancer effects.
Case Studies
- Anti-mycobacterial Study : A series of derivatives were synthesized and evaluated for their anti-mycobacterial activity against M. bovis BCG. The most active compounds showed MIC values < 5 μM and were further assessed for cytotoxicity against mammalian cells, revealing selective toxicity profiles that support their potential as therapeutic agents against tuberculosis .
- Neuroprotection : In a formalin test model using mice, compounds derived from 1,4-Dithia-7-azaspiro[4.5]decane were found to significantly reduce pain response compared to control groups, indicating their potential for developing new analgesics with fewer side effects than traditional opioids .
Q & A
Q. What advanced techniques are suitable for analyzing environmental fate or degradation products of this compound?
- Methodological Answer : Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Employ GC-MS or HRMS to track degradation intermediates. Apply fugacity modeling to predict partitioning behavior in soil-water-air systems and assess bioaccumulation potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
